4-(Piperidin-4-yl)morpholin-3-one hydrochloride
Description
4-(Piperidin-4-yl)morpholin-3-one hydrochloride (CAS: 898543-06-1) is a heterocyclic compound featuring a morpholinone ring fused with a piperidine moiety, stabilized as a hydrochloride salt. Its molecular formula is C₉H₁₅ClN₂O₂, with a molecular weight of 218.68 g/mol. The compound’s structure combines a six-membered piperidine ring (a saturated nitrogen-containing heterocycle) with a morpholinone ring (a six-membered ring containing both oxygen and nitrogen atoms, with a ketone group at the 3-position). This dual heterocyclic architecture confers unique physicochemical properties, including moderate polarity and hydrogen-bonding capabilities, which are critical for its pharmacological and synthetic applications .
The hydrochloride salt form enhances solubility in aqueous media, making it suitable for pharmaceutical formulations. It is commonly utilized as an intermediate in drug synthesis, particularly for antimicrobial agents and central nervous system (CNS) therapeutics, owing to its ability to interact with biological targets via hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
4-piperidin-4-ylmorpholin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c12-9-7-13-6-5-11(9)8-1-3-10-4-2-8;/h8,10H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHWIWKBIOMUFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCOCC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(Piperidin-4-yl)morpholin-3-one hydrochloride typically involves the reaction of morpholine with 4-piperidone under specific conditions. One common method involves the use of hydrogen and a platinum or palladium catalyst to facilitate the reaction. The reaction is carried out under a pressure of 1 MPa or less .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-4-yl)morpholin-3-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
One of the notable applications of 4-(Piperidin-4-yl)morpholin-3-one hydrochloride is its potential antiviral properties. A study demonstrated that derivatives of this compound exhibited inhibitory activity against the dengue virus, specifically targeting the NS2B-NS3 protease, which is crucial for viral replication. The compound showed a 39.09% inhibition rate at a concentration of 200 µg/mL, indicating its potential as a lead compound for developing antiviral agents against dengue fever .
Synthesis of Bioactive Molecules
The compound serves as a versatile building block in the synthesis of various bioactive molecules. For example, it has been utilized in the preparation of 4-(4-aminophenyl)-3-morpholinone, a precursor for synthesizing anticoagulant drugs that inhibit factor Xa, thus playing a role in the treatment and prophylaxis of thromboembolic disorders . The synthesis involves a hydrogenation reaction where this compound acts as an intermediate.
Organic Synthesis
Reagent in Chemical Reactions
In organic synthesis, this compound has been employed as a reagent for various chemical transformations. Its ability to undergo alkylation reactions makes it valuable for synthesizing complex organic compounds. For instance, it can react with alkylating agents to form substituted morpholines, which are important in drug development .
Case Study: Synthesis of Morpholine Derivatives
A specific case study involved the synthesis of morpholine derivatives using this compound as a starting material. The reactions were conducted under controlled conditions using solvents like acetonitrile and tetrahydrofuran. The products were characterized using techniques such as NMR and mass spectrometry, confirming their structures .
Mechanism of Action
The mechanism of action of 4-(Piperidin-4-yl)morpholin-3-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, highlighting differences in substituents, ring systems, and physicochemical properties:
Key Observations :
- Ketone vs. Sulfonamide : The benzenesulfonamide analog (CAS N/A) exhibits higher molecular weight and enhanced acidity due to the sulfonamide group, favoring enzyme inhibition applications .
- Pyrrolidinone vs. Morpholinone: The pyrrolidinone analog (CAS 1955514-60-9) lacks the morpholinone’s oxygen atom, reducing polarity but increasing lipophilicity, which may improve blood-brain barrier penetration for CNS targets .
Physicochemical and Crystallographic Insights
- Hydrogen Bonding: Morpholinone’s ketone and ether oxygen atoms participate in extensive hydrogen-bonding networks, stabilizing crystal lattices. This contrasts with azetidine analogs, which show weaker interactions due to reduced ring symmetry .
- Ring Puckering: Piperidine rings adopt chair conformations, while morpholinone rings exhibit slight puckering (amplitude ~0.3 Å), as analyzed via Cremer-Pople coordinates .
Biological Activity
4-(Piperidin-4-yl)morpholin-3-one hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound is attributed to its interaction with various molecular targets within the body. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in pathological processes such as cancer and neurodegenerative diseases.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, it has been shown to inhibit the proliferation of cancer cell lines through apoptosis induction. In vitro assays demonstrated that the compound significantly reduced cell viability in various cancer types, including hepatocellular carcinoma (HCC) and breast cancer.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCCLM3 | 3.1 | Induction of apoptosis |
| MCF-7 (Breast) | 5.0 | Cell cycle arrest |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects against amyloid beta-induced toxicity, which is relevant in Alzheimer's disease research. It appears to disrupt the aggregation of amyloid beta oligomers, potentially preventing neurodegeneration.
Case Studies
-
Hepatocellular Carcinoma Study :
A study published in Organometallic Chemistry explored the effects of this compound on HCC cells. The results showed a dose-dependent inhibition of cell growth, with a notable increase in apoptotic markers at higher concentrations . -
Neuroprotection Against Amyloid Beta :
Research highlighted in Molecular Biology Reports demonstrated that this compound could effectively inhibit amyloid beta oligomerization in vitro, suggesting potential therapeutic applications in Alzheimer’s disease .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| 4-(Piperidin-1-yl)morpholin-3-one | Moderate anticancer activity | 10.0 |
| Morpholine derivatives | Variable neuroprotective effects | 15.0 |
Q & A
Q. What safety precautions are essential when handling 4-(Piperidin-4-yl)morpholin-3-one hydrochloride in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Work in a fume hood to avoid inhalation of dust/aerosols. If inhaled, move to fresh air and seek medical attention .
- Emergency Procedures:
- Skin Contact: Immediately rinse with water for 15 minutes; remove contaminated clothing .
- Eye Exposure: Flush eyes with water for 15 minutes; remove contact lenses if feasible .
- Spill Management: Use inert absorbents (e.g., vermiculite) and avoid dry sweeping to prevent dust dispersion .
- Storage: Keep in a tightly sealed container at room temperature, away from oxidizers and heat sources .
Q. What are the standard synthetic routes for this compound?
Answer: A common method involves multi-step organic synthesis:
Ring Formation: React piperidin-4-one with morpholine derivatives under acidic conditions to form the morpholin-3-one scaffold .
Hydrochloride Salt Formation: Treat the free base with hydrochloric acid (HCl) in a polar solvent (e.g., water or ethanol) at 0–50°C, followed by recrystallization for purification .
Example Protocol:
Q. Which analytical techniques are recommended for characterizing purity and structure?
Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm proton environments and carbon frameworks (e.g., piperidine/morpholine ring integration) .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities (<0.5% threshold) .
- Mass Spectrometry (MS): ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H] at 292.2 g/mol) .
Advanced Research Questions
Q. How can conformational analysis of the piperidine-morpholine system be performed using ring puckering coordinates?
Answer:
-
Coordinate System: Apply the Cremer-Pople puckering parameters (e.g., , , ) to quantify non-planarity in the piperidine and morpholine rings .
-
Computational Modeling: Optimize geometry using DFT (e.g., B3LYP/6-31G*) and compare with crystallographic data to validate puckering amplitudes .
Example Parameters:Ring Type (Å) (°) (°) Piperidine 0.5–0.7 0–180 0–360 Morpholine 0.3–0.5 90–180 90–180
Q. How can structural contradictions between computational models and experimental data be resolved?
Answer:
- X-ray Crystallography: Use SHELXL for high-resolution refinement. For example, resolve discrepancies in bond lengths/angles by comparing calculated (DFT) vs. observed (X-ray) values .
- Twinning Analysis: If crystallographic data shows twinning, employ SHELXE to deconvolute overlapping reflections and refine occupancy factors .
- Validation Tools: Cross-check with PLATON or Mercury to identify residual electron density peaks indicative of disordered solvent/ions .
Q. What strategies are effective for impurity profiling during scale-up synthesis?
Answer:
- Forced Degradation Studies: Expose the compound to stress conditions (heat, light, pH extremes) and monitor by HPLC-MS to identify degradation products (e.g., hydrolysis of the morpholinone ring) .
- Synthetic Byproducts: Track intermediates like 4-(aminomethyl)piperidine derivatives using ion-pair chromatography with a C18 column and 0.1% TFA mobile phase .
- Control Measures: Optimize reaction stoichiometry (e.g., HCl molar ratio) and quenching protocols to minimize over-alkylation or salt impurities .
Q. How can pharmacological activity be assessed for derivatives of this compound?
Answer:
- In Vitro Binding Assays: Screen for receptor affinity (e.g., σ-1 or opioid receptors) using radioligand displacement (e.g., -(+)-Pentazocine) .
- ADMET Profiling:
- Permeability: Caco-2 cell monolayer assay (target P >1 × 10 cm/s).
- Metabolic Stability: Incubate with human liver microsomes (HLM) and monitor parent compound depletion via LC-MS/MS .
- In Vivo Efficacy: Use rodent models (e.g., tail-flick test for analgesia) with dose ranges of 10–100 mg/kg (i.p.) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
